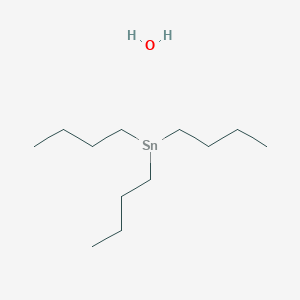
bis(Tributyltin)oxide
Cat. No. B142050
Key on ui cas rn:
56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968823
Procedure details


A four-necked flask was provided with a stirrer, a thermometer and a reflux condenser. Then, 385 g of 20% aqueous sodium hydroxide solution was introduced into the flask and heated to 50° C. 200 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride was dropwise added thereto over a period of 30 minutes, and then, reaction was allowed to proceed at that temperature for an hour. The resulting reaction mixture was permitted to stand, whereby it split into a turbid organic phase and an aqueous phase, respectively having specific gravities of 1.15 and 1.2. However, the diameters of the thus-formed di-n-butyltin oxide particles were so small as to cause the interface to be in an indistinct emulsified state and, hence, separation of the two phases was difficult. The organic phase was a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles having an average particle diameter of 2 μm. Vacuum filtration was tried on this organic phase but the two oxides could not be separated. Hence, 5 g of acid clay was added to the organic phase as a filter aid, which was then filtered. 100 g of water was added to the resulting filtate for washing, and the resulting organic phase was taken out and then dehydrated under reduced pressure, thereby obtaining 167 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 96.3%, and its yield based on the starting material was 92%.

Name
tri-n-butyltin chloride
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[CH2:3]([Sn:7](Cl)([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6]>>[CH3:6][CH2:5][CH2:4][CH2:3][Sn:7]([O:1][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
385 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
tri-n-butyltin chloride
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A four-necked flask was provided with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to proceed at that temperature for an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
whereby it split into a turbid organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hence, separation of the two phases
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Vacuum filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two oxides could not be separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hence, 5 g of acid clay was added to the organic phase as a filter aid, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 g of water was added to the resulting filtate
|
WASH
|
Type
|
WASH
|
|
Details
|
for washing
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 167 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
